molecular formula C11H18N2OS B14764343 1-(2-Amino-1-thiophen-2-ylethyl)piperidin-4-ol

1-(2-Amino-1-thiophen-2-ylethyl)piperidin-4-ol

Cat. No.: B14764343
M. Wt: 226.34 g/mol
InChI Key: SGPVZBSDYYPLHC-UHFFFAOYSA-N
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Description

1-(2-Amino-1-thiophen-2-ylethyl)piperidin-4-ol is a compound that features a piperidine ring substituted with an amino-thiophene moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both the piperidine and thiophene rings in its structure suggests it may exhibit unique biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-1-thiophen-2-ylethyl)piperidin-4-ol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions involving amines and aldehydes or ketones.

    Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane.

    Amination: The amino group can be introduced through reductive amination or nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-1-thiophen-2-ylethyl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the thiophene ring or reduce any carbonyl groups present.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving receptor binding and signal transduction.

    Medicine: Due to its structural features, it may serve as a lead compound for the development of new pharmaceuticals.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Amino-1-thiophen-2-ylethyl)piperidin-4-ol is not fully understood. it is likely to interact with various molecular targets, including receptors and enzymes, due to its structural features. The piperidine ring may facilitate binding to certain receptors, while the thiophene moiety could interact with other molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds such as piperidine itself and its various substituted derivatives.

    Thiophene Derivatives: Compounds like thiophene and its substituted derivatives.

Uniqueness

1-(2-Amino-1-thiophen-2-ylethyl)piperidin-4-ol is unique due to the combination of the piperidine and thiophene rings in its structure. This dual-ring system may confer unique biological activities and chemical reactivity compared to other compounds with only one of these rings.

Properties

Molecular Formula

C11H18N2OS

Molecular Weight

226.34 g/mol

IUPAC Name

1-(2-amino-1-thiophen-2-ylethyl)piperidin-4-ol

InChI

InChI=1S/C11H18N2OS/c12-8-10(11-2-1-7-15-11)13-5-3-9(14)4-6-13/h1-2,7,9-10,14H,3-6,8,12H2

InChI Key

SGPVZBSDYYPLHC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C(CN)C2=CC=CS2

Origin of Product

United States

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